Product packaging for DND-167 dye(Cat. No.:)

DND-167 dye

Cat. No.: B1222358
M. Wt: 376.5 g/mol
InChI Key: VLLFXWZDQHOGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Fluorescent Chemical Probe Development

Fluorescent chemical probes are essential reagents in modern cell biology, microscopy, and diagnostics. They are designed to interact with specific cellular targets or respond to particular environmental conditions, emitting light at characteristic wavelengths when excited. This fluorescence allows for the visualization and analysis of cellular structures and processes with high sensitivity and specificity. DND-167 dye fits within this category as a pH-sensitive fluorescent probe lumiprobe.comlumiprobe.comcore.ac.uk. It is a cell-permeable molecule that selectively accumulates in cellular compartments characterized by low pH, primarily lysosomes and late endosomes lumiprobe.comlumiprobe.comlumiprobe.com. Its development and application are part of a broader effort to create a diverse toolkit of probes that can report on various cellular states and activities.

Historical Significance of this compound's Introduction to Cellular Biology Research

The introduction of pH-sensitive fluorescent probes, including the LysoSensor™ family to which DND-167 belongs, marked a significant advancement in the study of lysosomal biology nih.govthermofisher.com. Before the widespread availability of such specific probes, analyzing the acidic environment of lysosomes was considerably more complex. The ability of dyes like DND-167 to selectively accumulate and fluoresce brightly within these acidic organelles provided a direct and relatively straightforward method for their visualization and for assessing the acidity of their lumen lumiprobe.comnih.govthermofisher.comnih.gov. This capability has been instrumental in understanding the role of lysosomal pH in various cellular functions and disease states, contributing to a deeper historical understanding of lysosome dynamics in cellular research.

Role of this compound in Advancing Organelle Visualization Techniques

This compound plays a crucial role in advancing organelle visualization techniques, particularly for lysosomes and late endosomes, by leveraging the acidic nature of these compartments lumiprobe.comlumiprobe.comlumiprobe.com. As a weak base, DND-167 permeates cell membranes and becomes protonated within acidic organelles. This protonation process not only leads to its accumulation but also relieves fluorescence quenching, resulting in a significant increase in fluorescence intensity lumiprobe.comthermofisher.comnih.govthermofisher.com. This pH-dependent fluorescence makes DND-167 an effective indicator of lysosomal acidity, allowing researchers to visualize these organelles with high contrast in living cells nih.govresearchgate.netmdpi.com.

The dye exhibits a pKa of approximately 5.1 lumiprobe.comnih.govfishersci.com, meaning it becomes significantly fluorescent below this pH value. This property allows for the differentiation of acidic compartments from other cellular regions. Research has demonstrated its utility in studying lysosomal pH dynamics, which are critical for the proper functioning of enzymes involved in degradation and recycling nih.govresearchgate.net. For instance, studies have used DND-167 to assess changes in lysosomal pH in various cellular models, including those related to neurodegenerative diseases researchgate.netmdpi.com. Its spectral properties, with excitation maxima around 370-376 nm and emission maxima around 425 nm, place it in the blue fluorescence spectrum, enabling multicolor imaging when combined with other probes lumiprobe.comthermofisher.comthermofisher.com.

Table 1: Key Properties of this compound for Organelle Visualization

PropertyThis compoundSource(s)
Target Organelles Lysosomes, Late Endosomes lumiprobe.comlumiprobe.comlumiprobe.com
pKa ~5.1 - 5.2 lumiprobe.comthermofisher.comnih.govfishersci.com
Excitation Maxima ~370-376 nm lumiprobe.comthermofisher.comthermofisher.com
Emission Maxima ~425 nm lumiprobe.comthermofisher.comthermofisher.com
Fluorescence Behavior Weak fluorescence at neutral pH; brightens significantly in acidic environments lumiprobe.comthermofisher.comnih.govthermofisher.com
Mechanism Cell-permeable weak base; protonates and accumulates in acidic vesicles lumiprobe.comthermofisher.comnih.gov

The application of this compound has provided researchers with a robust method for visualizing the morphology, distribution, and acidic state of lysosomes and late endosomes, thereby contributing significantly to the understanding of cellular homeostasis and pathology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O2 B1222358 DND-167 dye

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

4-[[10-(morpholin-4-ylmethyl)anthracen-9-yl]methyl]morpholine

InChI

InChI=1S/C24H28N2O2/c1-2-6-20-19(5-1)23(17-25-9-13-27-14-10-25)21-7-3-4-8-22(21)24(20)18-26-11-15-28-16-12-26/h1-8H,9-18H2

InChI Key

VLLFXWZDQHOGLC-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CN5CCOCC5

Canonical SMILES

C1COCCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CN5CCOCC5

Origin of Product

United States

Advanced Methodologies for Dnd 167 Dye Characterization in Research Environments

Spectroscopic Analysis in Controlled Research Systems

The fluorescence of DND-167 is highly sensitive to its immediate chemical environment. Spectroscopic analysis under controlled conditions is crucial for understanding its behavior and ensuring accurate interpretation of experimental results.

Studies on Environmental Influence on Fluorescence (e.g., pH, polarity, ionic strength in vitro and in situ)

The emission properties of DND-167 are profoundly influenced by several environmental factors:

pH: The most significant factor governing DND-167 fluorescence is pH. The dye is a weak base with a pKa of approximately 5.1. lumiprobe.comthermofisher.comthermofisher.comabpbio.com In neutral or alkaline environments, the dye is largely unprotonated and exhibits very weak fluorescence. lumiprobe.comnih.gov Upon entering acidic compartments, such as lysosomes where the pH is typically 4.5-6.0, the dye becomes protonated. nih.gov This protonation leads to a significant increase in its fluorescence quantum yield, causing it to become brightly fluorescent. nih.govresearchgate.netnih.gov At a pH of 3.0, the dye is significantly brighter than at neutral pH, with excitation and emission maxima around 370 nm and 425 nm, respectively. lumiprobe.com This pH-dependent fluorescence is the basis for its use as an indicator for acidic organelles. lumiprobe.com

Polarity: While specific studies exhaustively detailing the effect of solvent polarity on DND-167 are not prevalent in the reviewed literature, general principles of fluorescence spectroscopy suggest that polarity can influence the dye's photophysical properties. For many fluorophores, a change in solvent polarity can lead to a shift in the emission spectrum, known as a Stokes shift. kaist.ac.krjmchemsci.com For instance, some dyes exhibit a red shift (to longer wavelengths) as solvent polarity increases. kaist.ac.krjmchemsci.com The local polarity within a biological membrane or organelle can differ significantly from that of an aqueous buffer, potentially altering the dye's emission characteristics. instras.com

Ionic Strength: The concentration of ions in the solution can also modulate the fluorescence of probes like DND-167. In studies involving LysoSensor probes, a constant ionic strength, for example using 0.1 M KCl, is often maintained to ensure consistent results. nih.gov Research on other fluorescent molecules, such as aflatoxins, has shown that fluorescence intensity can increase with rising salt concentrations up to a certain point (e.g., 0.1 M NaCl) and then decrease at higher concentrations. analchemres.org This effect is attributed to the ions causing structural rigidity at lower concentrations, which enhances fluorescence, while at higher concentrations, they may quench fluorescence by absorbing energy from the excited state. analchemres.org For probes that function based on conformational changes or electrostatic interactions, ionic strength is a critical parameter, as ions in the solution can screen charges and alter molecular structure. nih.govacs.org

Investigation of Protonation Effects on DND-167 Dye Fluorescence Quenching

The dramatic increase in DND-167 fluorescence in acidic environments is a direct result of the mitigation of fluorescence quenching upon protonation. nih.gov DND-167 possesses an anthracene (B1667546) core with N-morpholinomethyl side chains. nih.gov In its unprotonated state at neutral pH, the lone pair of electrons on the nitrogen atoms of the morpholino groups can quench the fluorescence of the anthracene fluorophore, likely through a process known as photoinduced electron transfer (PET). thermofisher.com

When the dye enters an acidic environment, the nitrogen atoms on the side chains become protonated. nih.govnih.gov This protonation withdraws the non-bonding electrons, making them unavailable to participate in the quenching process. nih.govresearchgate.net The inhibition of this PET mechanism relieves the quenching, allowing the anthracene core to fluoresce brightly. thermofisher.comnih.gov Consequently, the steady-state fluorescence and fluorescence lifetime of DND-167 are substantially reduced at higher pH values where the side chains are deprotonated and quenching is active. researchgate.netnih.gov

Photophysical Investigations of this compound

Detailed photophysical studies provide quantitative data on the dye's performance, including its brightness, temporal response, and stability under illumination.

Fluorescence Lifetime Studies and pH-Dependent Lifetime Responses

Fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, is another key parameter that is pH-sensitive for DND-167. Time-resolved fluorescence studies have shown that the fluorescence lifetime of DND-167 changes significantly with pH.

In acidic solutions, where the dye is protonated and highly fluorescent, it exhibits a relatively long mean fluorescence lifetime of approximately 11 nanoseconds (ns). nih.gov Conversely, at neutral pH, where the dye is unprotonated and its fluorescence is quenched, the mean lifetime drops significantly to around 7 ns. nih.gov This pH-dependent lifetime response provides a complementary method to intensity measurements for sensing pH. nih.govnih.gov The analysis of fluorescence decay can be performed using multi-exponential models, where the different lifetime components correspond to various protonated species of the dye. nih.gov

Table 1: pH-Dependent Photophysical Properties of this compound

Property Acidic (pH ~3.0) Neutral (pH ~7.0) Reference
Fluorescence Bright Very Weak nih.gov
pKa ~5.1 ~5.1 lumiprobe.com
Excitation Max. ~370 nm ~373 nm lumiprobe.comthermofisher.com
Emission Max. ~425 nm ~425 nm lumiprobe.comthermofisher.com
Quantum Yield (Φ) Up to 0.80 Not Reported (low) nih.gov
Mean Lifetime (τ) ~11 ns ~7 ns nih.gov

Analysis of Excited-State Dynamics and Relaxation Pathways

The excited-state dynamics of a fluorophore describe the sequence of events that occur from the moment of photon absorption to the emission of a fluorescent photon. For DND-167, these dynamics are dominated by the protonation-sensitive PET quenching mechanism.

Upon excitation with light, the unprotonated form of DND-167 has a rapid, non-radiative relaxation pathway available through electron transfer from the morpholino side chain to the excited anthracene core. This de-excitation pathway is very fast and efficiently competes with fluorescence, leading to a low quantum yield and short lifetime.

When the side chain is protonated, this PET pathway is energetically unfavorable and thus inhibited. thermofisher.com The excited state is "locked" and can no longer be efficiently quenched by the side chain. rsc.org Consequently, the primary relaxation pathway becomes fluorescence, leading to a high quantum yield and a longer excited-state lifetime. rsc.org While detailed studies mapping the specific potential energy surfaces and conical intersections for DND-167 are not widely available, the behavior is consistent with similar protonation-controlled photoswitches where protonation impedes non-radiative decay channels. rsc.orgnih.gov

Research into Photobleaching Mechanisms and Photostability in Imaging Protocols

Photobleaching is the irreversible photodegradation of a fluorophore, leading to a permanent loss of fluorescence. It is a critical consideration in fluorescence microscopy, particularly during long-term imaging experiments. bdbiosciences.comnih.gov The photostability of DND-167, like other LysoSensor probes, can be a limiting factor. It has been noted that pH measurements using these probes should be conducted rapidly, which may suggest a susceptibility to photobleaching. thermofisher.com

The general mechanism of photobleaching for organic dyes often involves the fluorophore in its excited triplet state reacting with molecular oxygen to produce reactive oxygen species (ROS). nih.gov These ROS can then attack the dye molecule, leading to its destruction. The specific photobleaching pathways for DND-167 have not been extensively detailed in the searched literature. However, its anthracene core is a polycyclic aromatic hydrocarbon, which can be susceptible to photo-oxidation.

Strategies to enhance photostability often involve either modifying the chemical environment to reduce the population of reactive excited states or by covalently attaching protective agents like cyclooctatetraene (B1213319) or Trolox to the dye. biorxiv.org For DND-167, standard imaging protocols should aim to minimize light exposure by using the lowest possible excitation power and shortest exposure times to mitigate photobleaching and ensure the reliability of quantitative measurements. bdbiosciences.com

Comparative Research with Analogous Fluorescent Probes

The characterization of this compound is greatly enhanced by comparative studies with other fluorescent probes designed for similar applications, particularly those used for investigating acidic organelles like lysosomes. By comparing their spectral properties, pH sensitivity, and behavior in research environments, a clearer understanding of DND-167's unique attributes and optimal use cases emerges. This section provides a detailed comparison of DND-167 with two major classes of commercially available lysosomal probes: the LysoSensor™ series and the LysoTracker® probes.

This compound versus LysoSensor Series (e.g., DND-160, DND-189)

The LysoSensor™ probes are a family of fluorescent dyes that, like DND-167, are weak bases that accumulate in acidic organelles as a result of protonation. scribd.comthermofisher.comresearchgate.net This protonation relieves the fluorescence quenching of the dye by its side chain, leading to a pH-dependent increase in fluorescence intensity. thermofisher.comfishersci.nl

LysoSensor™ Blue DND-167 itself is part of this series and is characterized by its blue fluorescence, which intensifies in acidic environments. lumiprobe.com It shares an anthracene skeleton with LysoSensor Blue DND-192, but they differ in their side chains, which results in different pKa values of approximately 5.0-5.1 for DND-167 and 7.5 for DND-192. scribd.comnih.govthermofisher.com Due to its lower pKa, DND-167 is virtually non-fluorescent except in acidic compartments. scribd.comthermofisher.com In contrast, LysoSensor™ Yellow/Blue DND-160 and LysoSensor™ Green DND-189 offer different spectral properties and pH sensitivities.

Key Research Findings:

pH Sensitivity and Fluorescence: DND-167 exhibits a significant increase in fluorescence quantum yield in acidic conditions, making it a sensitive indicator for acidic organelles. lumiprobe.comnih.gov It has weak fluorescence at neutral pH and becomes much brighter in the blue spectral region at acidic pH. lumiprobe.com LysoSensor Yellow/Blue DND-160 is a ratiometric probe, meaning it exhibits dual-excitation and dual-emission spectral peaks that are pH-dependent. scribd.comthermofisher.com It emits yellow fluorescence in acidic environments and blue fluorescence in more neutral or alkaline conditions. northwestern.edu This ratiometric nature allows for more precise pH measurements. northwestern.edu LysoSensor Green DND-189 also shows increased fluorescence in acidic environments, with a pKa of about 5.2. scribd.comthermofisher.comnih.gov However, its fluorescence lifetime response can be non-monotonic, with a maximum around pH 4-5. nih.govepa.gov

Spectral Properties: DND-167 has excitation and emission maxima around 370-373 nm and 425 nm, respectively, in acidic conditions. scribd.comlumiprobe.comthermofisher.com LysoSensor Yellow/Blue DND-160 has pH-dependent dual excitation (approx. 329/384 nm) and emission (approx. 440/540 nm) peaks. scribd.comthermofisher.comamerigoscientific.com LysoSensor Green DND-189 has excitation and emission maxima of approximately 443 nm and 505 nm. scribd.comthermofisher.commeilunbio-global.com

Applications in Research: DND-167 is primarily used for staining and visualizing acidic vesicles. northwestern.edu LysoSensor Yellow/Blue DND-160's ratiometric properties make it suitable for quantitative pH measurements within lysosomes. northwestern.edunih.gov LysoSensor Green DND-189 is also used for measuring the pH of acidic organelles and has been noted for its sensitivity in the pH range of 5.0 to 7.0 in fluorescence lifetime imaging microscopy (FLIM). nih.govmolbiolcell.orgbiorxiv.org

ProbepKaExcitation Max (nm)Emission Max (nm)Key Characteristics
DND-167~5.1 scribd.comthermofisher.com~373 scribd.comthermofisher.com~425 scribd.comthermofisher.comBlue fluorescent, fluorescence increases in acidic pH. lumiprobe.com
LysoSensor Yellow/Blue DND-160~4.2 scribd.comthermofisher.comnorthwestern.edu~329/384 scribd.comthermofisher.com~440/540 scribd.comthermofisher.comRatiometric, dual excitation/emission, yellow in acidic, blue in neutral pH. scribd.comthermofisher.comnorthwestern.edu
LysoSensor Green DND-189~5.2 scribd.comthermofisher.com~443 scribd.comthermofisher.com~505 scribd.comthermofisher.comGreen fluorescent, sensitive for pH measurement between 5.0-7.0. molbiolcell.orgbiorxiv.org

This compound versus LysoTracker Probes (e.g., DND-26, DND-99)

The LysoTracker® probes are another widely used class of fluorescent dyes for labeling and tracking acidic organelles in living cells. bioluminor.com Unlike the LysoSensor series, the fluorescence of most LysoTracker probes is largely independent of pH within the acidic range of lysosomes. thermofisher.comfishersci.nl They consist of a fluorophore linked to a weak base, which allows them to permeate cell membranes and accumulate in acidic compartments. glpbio.comfishersci.nl

Key Research Findings:

Mechanism of Action and pH Dependence: DND-167's fluorescence is highly dependent on the pH of its environment, increasing significantly upon acidification. thermofisher.comfishersci.nllumiprobe.com In contrast, LysoTracker probes, such as LysoTracker Green DND-26 and LysoTracker Red DND-99, are designed to exhibit bright fluorescence that is largely independent of the specific pH within the acidic organelle. thermofisher.comfishersci.nl This makes them suitable for tracking the location and morphology of lysosomes rather than measuring their pH. hep.com.cn

Spectral Properties: DND-167 provides blue fluorescence (Ex/Em ~373/425 nm). scribd.comthermofisher.com LysoTracker probes are available in a variety of colors, allowing for multiplexing with other fluorescent markers. thermofisher.com LysoTracker Green DND-26 has excitation and emission maxima of approximately 504 nm and 511 nm, respectively. glpbio.comfishersci.nlcellsignal.com LysoTracker Red DND-99 exhibits red fluorescence with excitation and emission maxima around 577 nm and 590 nm. fishersci.nlglpbio.com

Applications in Research: The primary application of DND-167 is as a pH indicator for acidic organelles. lumiprobe.comhep.com.cn LysoTracker probes are predominantly used for labeling and tracking the movement and localization of lysosomes within live cells. bioluminor.comglpbio.com Their stable fluorescence across a range of acidic pH values makes them reliable markers for the presence of these organelles. thermofisher.com

ProbeFluorescence ColorExcitation Max (nm)Emission Max (nm)Primary Application
DND-167Blue~373 scribd.comthermofisher.com~425 scribd.comthermofisher.compH indicator for acidic organelles. lumiprobe.comhep.com.cn
LysoTracker Green DND-26Green~504 glpbio.comfishersci.nlcellsignal.com~511 glpbio.comfishersci.nlcellsignal.comLabeling and tracking acidic organelles. bioluminor.comglpbio.com
LysoTracker Red DND-99Red~577 fishersci.nlglpbio.com~590 fishersci.nlglpbio.comLabeling and tracking acidic organelles. bioluminor.com

Mechanistic Studies of Dnd 167 Dye Interaction with Biological Systems

Research into Subcellular Accumulation Mechanisms

The accumulation of DND-167 within cells is governed by its chemical properties, specifically its behavior as a weak base in varying pH environments. This leads to its selective localization in acidic organelles.

Acidotropic Properties and Protonation-Driven Accumulation

DND-167 is classified as an acidotropic probe, meaning it preferentially accumulates in acidic compartments researchgate.net. This accumulation is driven by protonation thermofisher.comthermofisher.comresearchgate.net. As a weak base, DND-167 becomes protonated in acidic environments, acquiring a positive charge researchgate.netresearchgate.net. This protonated form is less able to cross cellular membranes, leading to its retention and concentration within acidic vesicles like lysosomes researchgate.netresearchgate.net. The dye exhibits weak fluorescence at neutral pH but becomes significantly brighter in acidic conditions due to this protonation-induced fluorescence enhancement lumiprobe.comnih.gov. The pKa of DND-167 is approximately 5.1, indicating its sensitivity to pH changes within the acidic range relevant to lysosomal function lumiprobe.comhep.com.cngoogle.com. Studies have shown that raising the buffer pH reduces its fluorescence and lifetime due to decreased protonation of its basic side chains researchgate.netnih.gov. Conversely, in acidic compartments (pH ~3.0), DND-167 displays strong blue fluorescence with excitation and emission maxima around 370 nm and 425 nm, respectively lumiprobe.com.

Investigations into Intracellular Trafficking and Localization Specificity

DND-167 demonstrates a high degree of localization specificity for acidic organelles, primarily lysosomes and late endosomes lumiprobe.comhep.com.cn. This specificity is a direct consequence of its acidotropic nature and the pH gradient maintained across the membranes of these organelles researchgate.netresearchgate.netnih.gov. Research indicates that DND-167 is taken up by cells and traffics to these acidic compartments nottingham.ac.uk. The dye's ability to accumulate in these specific locations allows researchers to visualize the dynamics and distribution of lysosomes and late endosomes within living cells lumiprobe.comhep.com.cn. For instance, studies examining cellular responses to disease models have utilized DND-167 to assess changes in the abundance and distribution of acidic compartments mdpi.com. In these studies, DND-167 staining revealed alterations in lysosomal morphology and distribution, with some cell lines showing a significant increase in acidic compartments, while others, particularly in disease contexts, showed a reduction in DND-167 staining intensity, suggesting a decrease in the number or acidity of these organelles mdpi.commdpi.com.

Examination of DND-167 Dye Influence on Cellular Environments in Research Settings

While DND-167 is a valuable tool for studying cellular acidity, it is important to consider its potential impact on the very environments it is used to probe.

Studies on Potential Alkalizing Effects on Lysosomal pH

Some fluorescent lysosomal probes, including LysoTracker and LysoSensor series dyes, have been noted to potentially induce an "alkalizing effect" on lysosomes, meaning they might transiently increase lysosomal pH with prolonged incubation thermofisher.comthermofisher.comthermofisher.com. This effect is attributed to the accumulation of the probe within the organelle. While specific studies detailing the extent of this effect for DND-167 are not extensively detailed in the provided literature, the general caution for LysoSensor probes suggests that short incubation times (e.g., 1-5 minutes) are recommended for accurate pH indication thermofisher.comthermofisher.comthermofisher.com. This is to minimize potential artifacts where the probe itself might alter the pH it is intended to measure.

Research into Non-Specific Interactions with Cellular Components

The primary mechanism of DND-167's action relies on its pH-dependent accumulation in acidic organelles. However, like many fluorescent probes, there is a theoretical possibility of non-specific interactions with other cellular components, particularly if used at high concentrations or for extended periods. The literature does not extensively detail non-specific binding of DND-167 to non-acidic cellular structures. Its design as a weak base that becomes fluorescent upon protonation strongly favors its localization in acidic compartments researchgate.netlumiprobe.com. Studies have used DND-167 in conjunction with other organelle markers, such as Golgi apparatus stains (NBD C6-ceramide) and membrane stains (FM4-64), to confirm its specific localization and to study co-localization patterns, indirectly suggesting a lack of significant widespread non-specific binding when used appropriately researchgate.netnih.gov.

Applications of Dnd 167 Dye in Advanced Biological Research Methodologies

High-Resolution Fluorescence Microscopy Applications

DND-167, also known as LysoSensor™ Blue DND-167, is a cell-permeable dye that selectively accumulates in acidic vesicles. lumiprobe.com Its fluorescence is highly dependent on pH, exhibiting weak fluorescence at neutral pH and becoming significantly brighter in acidic environments. lumiprobe.com This characteristic makes it an excellent probe for visualizing and studying acidic organelles like lysosomes and late endosomes in living cells. lumiprobe.com

The primary application of DND-167 lies in the real-time visualization of organelle dynamics within living cells. As a weak base, DND-167 can permeate cell membranes and accumulates in acidic compartments due to protonation. nih.gov This protonation relieves the fluorescence quenching of the dye, leading to a marked increase in fluorescence intensity in acidic environments. nih.gov This mechanism allows researchers to specifically label and track the movement and interactions of lysosomes and other acidic vesicles.

The ability to perform live-cell imaging with DND-167 is crucial for understanding dynamic cellular processes such as endocytosis, autophagy, and lysosomal trafficking. Researchers can observe the fusion of lysosomes with other organelles, monitor changes in lysosomal morphology, and track their distribution within the cell in response to various stimuli. This provides invaluable insights into the fundamental roles of these organelles in cellular homeostasis and disease.

While DND-167 is a powerful tool for conventional fluorescence microscopy, its integration into super-resolution microscopy (SRM) techniques such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Structured Illumination Microscopy (SIM) is not well-documented in the available research. These advanced imaging techniques impose stringent requirements on the photophysical properties of fluorescent probes, including high photostability, high photon output, and specific photoswitching characteristics. wiley.comthermofisher.comnih.gov

Ideal dyes for STED microscopy need to be exceptionally stable to withstand the high-intensity depletion laser. thermofisher.com STORM requires fluorophores that can be induced to "blink" between a fluorescent and a dark state. thermofisher.com While the photophysical properties of DND-167, such as its quantum yield and extinction coefficient, are known, there is no direct evidence to suggest it possesses the specific characteristics required for optimal performance in STED, STORM, or SIM. The literature on dyes suitable for these techniques typically highlights other classes of fluorophores, such as the Alexa Fluor and ATTO dyes. Therefore, the application of DND-167 in these specific super-resolution modalities appears to be limited or not yet established.

DND-167's blue fluorescence emission makes it a suitable candidate for multi-color imaging experiments, allowing for the simultaneous visualization of multiple cellular structures or processes. lumiprobe.com By combining DND-167 with other fluorescent probes that have distinct spectral characteristics, researchers can investigate the spatial and temporal relationships between acidic organelles and other cellular components.

For instance, DND-167 can be used in conjunction with green or red fluorescent probes that target mitochondria (e.g., MitoTracker dyes), the endoplasmic reticulum, or the cytoskeleton. This allows for the study of organelle interactions, such as the contact sites between lysosomes and mitochondria, which are crucial for cellular metabolism and signaling. When selecting dyes for multi-color imaging, it is essential to choose probes with minimal spectral overlap to avoid bleed-through and ensure accurate localization of signals. nih.gov The spectral properties of DND-167, with an excitation maximum around 373 nm and an emission maximum around 425 nm in acidic environments, provide a distinct channel that can be combined with commonly used green and red fluorophores.

Quantitative Analysis of Acidic Compartments

Beyond qualitative imaging, DND-167 is instrumental in the quantitative analysis of acidic cellular compartments, particularly in measuring their pH and volume.

The pH-dependent fluorescence of DND-167 allows for the ratiometric or intensity-based measurement of pH within acidic organelles. nih.gov The dye has a pKa of approximately 5.1, making it highly sensitive to pH changes within the typical range of lysosomes (pH 4.5-5.0). lumiprobe.com By creating a calibration curve that relates fluorescence intensity to known pH values, researchers can estimate the intra-organellar pH in their experimental models. nih.gov This is often achieved by treating cells with ionophores like nigericin and monensin to equilibrate the internal pH of organelles with the external buffer of a known pH.

These fluorometric methods are critical for investigating diseases associated with lysosomal dysfunction, where aberrant lysosomal pH is a key pathological feature. For example, alterations in lysosomal pH have been implicated in neurodegenerative diseases and cancer. nih.gov

Data Tables

Table 1: Spectral Properties of DND-167 Dye

PropertyValueReference
Excitation Maximum (acidic pH)~373 nm
Emission Maximum (acidic pH)~425 nm
pKa~5.1 lumiprobe.com
Fluorescence CharacteristicIncreases with decreasing pH lumiprobe.comnih.gov

Table 2: Applications of this compound in Biological Research

Application AreaSpecific UseKey Benefit
Live-Cell ImagingTracking lysosomal and endosomal dynamicsReal-time visualization of organelle movement and interactions
Multi-color ImagingSimultaneous labeling of acidic organelles and other cellular structuresElucidation of spatial and temporal relationships between organelles
Flow CytometryQuantifying changes in the acidic vesicle populationHigh-throughput analysis of lysosomal pH and volume
Fluorometric pH AssessmentMeasuring the pH of acidic compartmentsQuantitative analysis of lysosomal acidification in health and disease

Fluorescence Lifetime Imaging Microscopy (FLIM) for pH Mapping

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, which can be sensitive to the local environment of a fluorophore, including pH. DND-167 has been characterized for its pH-dependent lifetime responses to evaluate its suitability for low-pH lifetime imaging. nih.gov For LysoSensor dyes like DND-167, an increase in buffer pH leads to increased quenching effects from their basic side chains, resulting in a substantial reduction of their steady-state fluorescence and lifetimes. researchgate.netnih.gov

The apparent pKa values determined from the lifetime responses of DND-167 are shifted towards neutral values due to the dominant intensity contribution from its protonated species. researchgate.netnih.gov While DND-167 shows pH-dependent lifetime changes, other probes in the LysoSensor family, such as DND-160, have been noted as potentially more promising for precise lysosomal pH determination using FLIM due to their ratiometric properties and brighter basic form. researchgate.netnih.gov Nevertheless, the pH-dependent lifetime of DND-167 provides a valuable parameter for mapping the pH of acidic organelles.

pH-Dependent Fluorescence Properties of DND-167
pHFluorescence IntensityFluorescence Lifetime
3.0BrightLonger
NeutralVery WeakShorter

This compound as a Research Tool in Cell Signaling and Pathophysiology Models (Excluding Clinical Human Trials)

The ability of DND-167 to specifically label and report on the pH of acidic organelles has made it a critical tool in studying various aspects of cell signaling and the pathophysiology of diseases in research models.

Dysfunctional lysosomes are increasingly implicated in a range of neurodegenerative disorders. nih.gov A common feature in many of these diseases is an impairment of lysosomal acidification. researchgate.net DND-167 is utilized to investigate these defects. For instance, studies in models of neurodegenerative diseases use fluorescent acidotropic dyes like DND-167 to measure lysosomal pH by comparing the fluorescence intensity to a pH calibration curve. researchgate.net There is a growing body of research indicating an increase in lysosomal pH in neurodegenerative conditions such as Parkinson's disease. researchgate.net In a familial case of Amyotrophic Lateral Sclerosis (ALS) linked to a TARDBP mutation, the LysoSensor DND-160, a related dye, was used to demonstrate impaired acidification in patient-derived fibroblasts. mdpi.com This highlights the utility of such probes in elucidating disease mechanisms related to lysosomal dysfunction.

Autophagy is a fundamental cellular process for degrading and recycling cellular components, culminating in the fusion of autophagosomes with lysosomes. The efficiency of this process, known as autophagic flux, is dependent on proper lysosomal function, including an acidic pH. DND-167 can be used to assess lysosomal acidification, a critical parameter for functional autophagy. nih.gov While other probes are often used to directly monitor autophagic flux, DND-167 provides essential information about the state of the lysosomes that are required for the final steps of autophagy. dojindo.com Research has shown that high levels of reactive oxygen species (ROS) can impair lysosomal acidity and, consequently, autophagic flux. nih.gov

The endo-lysosomal pathway is a dynamic system involving the maturation of endosomes into late endosomes and their eventual fusion with lysosomes. nih.govnih.gov This maturation process is accompanied by a progressive decrease in luminal pH. elifesciences.org DND-167, with its sensitivity to acidic pH, is a valuable tool for monitoring the acidification that is a hallmark of late endosome and lysosome formation. nih.gov By staining cells with DND-167, researchers can visualize the acidic compartments and study how various factors or mutations affect the biogenesis and maturation of these organelles. nih.govlumiprobe.com

There is a complex interplay between oxidative stress and lysosomal function. High levels of reactive oxygen species (ROS) have been shown to impair lysosomal acidification. nih.gov Conversely, dysfunctional lysosomes can contribute to increased oxidative stress. DND-167 can be used in studies investigating this relationship by providing a measure of lysosomal pH under conditions of oxidative stress. For example, research has demonstrated that an increase in ROS levels is associated with a failure of lysosome acidification. nih.gov While LysoTracker Red DND-99 has been shown to be sensitive to H₂O₂ and O₂⁻, highlighting the need to consider the direct effects of ROS on the fluorescent probes themselves, DND-167 remains a useful tool for assessing the consequences of oxidative stress on the pH of acidic organelles. researchgate.net

Applications of DND-167 in Cellular Research
Research AreaParameter Measured with DND-167Key Findings from Research Models
Neurodegenerative Disease ModelsLysosomal pHImpaired lysosomal acidification observed in models of Parkinson's and ALS. researchgate.netmdpi.com
AutophagyLysosomal AcidityHigh ROS levels can lead to decreased lysosomal acidity, impairing autophagic flux. nih.gov
Endosome/Lysosome BiogenesisAcidification of maturing organellesAllows visualization of the formation of acidic late endosomes and lysosomes. nih.gov
Oxidative StressLysosomal pHIncreased ROS is linked to a failure in maintaining lysosomal acidity. nih.gov

Synthesis and Derivatization Strategies for Dnd 167 Dye Analogs in Research

Academic Development of Novel Synthetic Pathways

The academic pursuit of novel synthetic pathways for DND-167 and related fluorescent dyes aims to improve efficiency, yield, and accessibility. While specific, detailed synthetic routes for DND-167 itself are often proprietary or found in specialized chemical literature, the general approach to synthesizing anthracene-based fluorophores, which DND-167 is derived from, involves multi-step organic synthesis. Research in this area often focuses on building the core anthracene (B1667546) structure and then appending functional groups, such as morpholine (B109124) moieties, to achieve the desired properties lumiprobe.com. Academic studies explore variations in reaction conditions, catalysts, and precursor molecules to create more robust and scalable synthetic methods. For instance, the synthesis of related boron difluoride hydrazone (BODIHY) dyes, which share the goal of tunable optoelectronic properties, demonstrates how academic research can establish fundamental understanding of structure-property relationships through systematic synthesis and characterization uwo.ca. The development of new synthetic methodologies for fluorescent probes, in general, is an ongoing area of research aiming to provide researchers with more diverse and effective tools cuni.czacs.org.

Design and Functionalization for Enhanced Research Performance

The design and functionalization of DND-167 analogs are driven by the goal of enhancing their performance in research applications. Key performance metrics that researchers aim to improve include:

Improved Targeting: While DND-167 inherently targets acidic organelles due to its pH-sensitive nature, functionalization can potentially direct it to specific subcellular compartments or even particular cell types, although this is more common for other classes of dyes. For instance, the development of targeted fluorescent probes often involves conjugating targeting ligands to the dye scaffold escholarship.org.

Enhanced Photostability: Photostability, or resistance to photobleaching, is critical for long-term imaging or experiments involving prolonged light exposure. While DND-167 exhibits useful fluorescence properties, research into related dye families, such as 2,7-diaminobenzopyrylium (DAB) dyes, has shown that structural modifications can significantly improve photostability, with some DAB dyes exhibiting up to five-fold higher photostability compared to their coumarin (B35378) precursors acs.org. This principle of structural enhancement is applicable to the design of DND-167 analogs.

Tuned Spectral Properties: Researchers often seek dyes with specific absorption and emission wavelengths to enable multiplexed imaging (using multiple dyes simultaneously) or to match excitation sources. DND-167 has excitation and emission maxima at approximately 370 nm and 425 nm, respectively, in acidic conditions lumiprobe.com. Derivatization can shift these wavelengths. For example, altering the π-conjugation in BODIHY dyes can lead to significant changes in their optoelectronic properties, including emission wavelengths uwo.ca. Similarly, modifications to the anthracene core or appended groups in DND-167 analogs could tune its spectral output.

Impact of Structural Modifications on Dye-Environment Interactions

Structural modifications to the DND-167 molecule can profoundly influence its interactions with its cellular environment, thereby altering its performance and utility.

pH Sensitivity and pKa Tuning: DND-167's primary function relies on its pH-dependent fluorescence, linked to the protonation state of its amine groups lumiprobe.comresearchgate.netresearchgate.net. The pKa of DND-167 is approximately 5.1 lumiprobe.com. Academic research explores how altering the electronic properties of the fluorophore through substituent changes can tune this pKa value. For example, the presence of basic side chains in LysoSensors like DND-167, DND-189, and DND-153 leads to reduced fluorescence and lifetimes as buffer pH increases, with apparent pKa values shifting due to the dominant contribution of protonated species researchgate.netacs.orgresearchgate.net. Understanding these relationships allows for the design of probes with specific pH sensitivity ranges.

Aggregation and Solvation Effects: The way a dye interacts with its solvent and its tendency to aggregate can significantly impact its photophysical properties, such as fluorescence intensity and quantum yield. Some dyes exhibit aggregation-induced emission (AIE), where they become more fluorescent in aggregated states due to restricted intramolecular rotation uwo.ca. While DND-167 is known to aggregate in aqueous solutions, leading to enhanced emission uwo.ca, modifications to its structure could influence the propensity and nature of these aggregation events, thereby altering its fluorescence characteristics in different cellular microenvironments.

Interactions with Cellular Components: Beyond pH, structural changes can affect how a dye interacts with specific cellular components or membranes. For example, the hydrophobicity and charge of a molecule can influence its cellular uptake and localization acs.org. While DND-167 is designed to be cell-permeable and accumulate in acidic vesicles, modifications could alter its interaction with cellular membranes or proteins, potentially affecting its distribution and fluorescence response. Research into structure-property relationships for dyes in general highlights how factors like water/octanol partition coefficients and electronic orbital energies (HOMO/LUMO) correlate with dye affinity and fastness properties, demonstrating the broad impact of molecular structure on dye behavior researchgate.netresearchgate.net.

Challenges and Emerging Research Directions for Dnd 167 Dye and Acidotropic Probes

Addressing Limitations in Quantitative Lysosomal pH Measurement in Complex Cellular Environments

Accurate quantification of lysosomal pH using DND-167 in complex cellular settings faces several hurdles. The fluorescence signal from DND-167 within lysosomes may represent only a fraction of the total cellular fluorescence, potentially making quantitative analysis via flow cytometry or fluorometry difficult due to background noise from cellular autofluorescence or non-specific staining. thermofisher.comthermofisher.com Furthermore, the pKa values determined for probes in aqueous buffers may not directly translate to the cellular milieu, limiting the precision of quantitative pH measurements within organelles. thermofisher.com Research has indicated that for DND-167, increasing buffer pH reduces its fluorescence and lifetime, with apparent pKa values shifting towards neutral ranges due to the dominant contribution of its protonated form. nih.govresearchgate.net A significant challenge also arises from the potential "alkalizing effect" where prolonged incubation with lysosomal probes can inadvertently alter the very pH they are intended to measure. thermofisher.com

To address these limitations, emerging research focuses on developing more robust calibration strategies and advanced imaging techniques that can better distinguish specific organelle signals from background fluorescence. nih.govresearchgate.net Strategies such as employing fluorescence lifetime imaging, which can offer more context-specific pH information, are being explored. nih.govresearchgate.net Additionally, adherence to optimized, short incubation times (e.g., 1–5 minutes) is recommended to minimize the probe-induced alkalizing effect and ensure more accurate pH readings. thermofisher.com

Strategies for Enhancing Photostability and Mitigating Phototoxicity in Long-Term Imaging Studies

Long-term live-cell imaging studies using DND-167 can be compromised by phototoxicity and photobleaching, which can affect cell viability and the integrity of the fluorescence signal. biologists.com A major contributor to these issues is "illumination overhead" (IO), defined as the period when the sample is illuminated but the camera is not actively capturing the emitted fluorescence. biologists.com This problem is exacerbated when imaging dynamic cellular processes that necessitate short exposure times combined with high light intensities. biologists.com

Development of DND-167 Dye for Specific Organelle Sub-Compartment Research

While DND-167 effectively labels lysosomes and late endosomes, its utility for differentiating between more specific sub-compartments within the endo-lysosomal pathway, which may exhibit distinct pH profiles, remains a challenge. lumiprobe.comabpbio.comlumiprobe.comlumiprobe.com Emerging research is exploring the development of novel DND-167 derivatives or entirely new probes designed for enhanced specificity towards particular endosomal or lysosomal sub-compartments. thermofisher.comresearchgate.net

Another avenue involves combining DND-167 with other organelle-specific markers, such as FM4-64, to perform colocalization studies. researchgate.net These studies can help elucidate the distribution and dynamics of acidic vesicles and their potential relationships with other cellular compartments. For instance, research has shown that microtubule depolymerization can influence the movement and localization of vesicles labeled with DND-167, suggesting its application in studying organelle trafficking mechanisms. researchgate.net Understanding these interactions is crucial for dissecting the complex functional organization within the endo-lysosomal system.

Integration of this compound with Advanced Optogenetic and Nanotechnology Research Platforms

The integration of DND-167 with cutting-edge research platforms holds significant promise for advancing our understanding of lysosomal function. Its fluorescence properties can be leveraged in conjunction with advanced microscopy techniques, such as super-resolution microscopy or light-sheet microscopy, to achieve higher spatial and temporal resolution in imaging lysosomal pH dynamics. nih.govresearchgate.net Although direct integration with optogenetic tools is not widely reported for DND-167, its fluorescence could be synergistically used with optogenetic modulators of cellular pH or organelle function to correlate optical readouts with targeted biological manipulations.

Furthermore, DND-167's potential incorporation into nanocarriers or nanoparticles could pave the way for targeted delivery strategies or the development of novel sensing platforms. mostwiedzy.pl The ability to combine DND-167 with other fluorescent probes for multicolor imaging also enhances its utility in complex cellular studies, allowing for simultaneous visualization of multiple organelles or cellular components. thermofisher.com

Exploration of this compound in High-Throughput Screening Methodologies for Basic Biological Discovery

For example, studies have used DND-167 in comparative analyses to identify cellular phenotypes related to lysosomal dysfunction, such as in Parkinson's disease models. mdpi.com The development of automated staining and imaging protocols for DND-167 is crucial for its efficient implementation in large-scale screening campaigns. ox.ac.uk As HCI technologies advance, DND-167's role in comprehensive phenotypic profiling, potentially as part of broader cell painting panels, is expected to grow, offering insights into cellular health and disease mechanisms. alitheagenomics.com

Q & A

Q. How does DND-167 dye function as a lysosomal pH indicator, and what is its pH sensitivity range?

DND-167 (LysoSensor™ Blue) is a fluorescent dye that selectively accumulates in acidic organelles like lysosomes. Its fluorescence intensity depends on protonation: at pH ≤ 5.1 (its pKa), the dye is protonated and emits blue fluorescence, while fluorescence diminishes sharply above pH 5.8 due to deprotonation . This makes it ideal for detecting lysosomal acidification in live cells. Calibration with pH-buffered solutions is critical to ensure accurate interpretation of fluorescence intensity .

Q. What experimental protocols are recommended for calibrating DND-167 in quantitative pH measurements?

Calibration involves:

  • Exposing cells to buffers of known pH (e.g., pH 4.0–6.0) containing nigericin (to equilibrate intracellular and extracellular pH).
  • Measuring fluorescence intensity ratios (e.g., using confocal microscopy or flow cytometry) to generate a pH calibration curve .
  • Validating results with complementary dyes like Acridine Orange (AO) to address potential compartment-specific variations .

Q. What are the optimal cell preparation and dye concentration guidelines for DND-167 staining?

  • Use live cells to avoid lysosomal membrane disruption.
  • A concentration of 1 μM DND-167 is typical for staining (incubate 15–30 min at 37°C) .
  • Wash cells with PBS post-staining to reduce background fluorescence .
  • Avoid prolonged light exposure to prevent photobleaching .

Q. How does DND-167 compare to other lysosomal pH indicators (e.g., LysoSensor™ Green DND-189)?

DND-167 (blue emission) is spectrally distinct from green-emitting dyes like DND-189, enabling multiplex imaging. However, its narrower pH range (effective ≤5.8) makes it less suitable for near-neutral compartments. Green dyes may offer broader dynamic ranges but require careful spectral separation in multi-channel experiments .

Q. What controls are essential when using DND-167 to ensure data validity?

  • Include negative controls (e.g., cells treated with lysosomal alkalinizing agents like chloroquine) to confirm pH-dependent fluorescence.
  • Use calibration curves for each experiment to account for batch-to-batch dye variability.
  • Validate with alternative methods (e.g., AO staining or SNARF-based ratiometric measurements) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between DND-167 data and other lysosomal pH probes (e.g., Acridine Orange)?

Discrepancies may arise from:

  • Compartmentalization : AO accumulates in all acidic compartments, while DND-167 may have lysosome-specific targeting.
  • pKa differences : AO’s broader pH sensitivity (pH 2.5–6.0) vs. DND-167’s narrower range.
  • Artifacts : AO’s metachromatic shifts can complicate quantification. Solution : Cross-validate using ratiometric probes (e.g., SNARF) and perform colocalization studies with lysosomal markers .

Q. What statistical methods are appropriate for analyzing DND-167 fluorescence data?

  • Use Student’s t-test or ANOVA for comparing means across experimental groups (e.g., healthy vs. diseased cells).
  • Report sample sizes (e.g., number of cells analyzed) and standard error of the mean (SEM) to ensure reproducibility .
  • Account for variability in dye loading by normalizing fluorescence to cell count or protein content .

Q. How can DND-167 be integrated into multi-modal imaging studies without spectral interference?

  • Pair DND-167 (blue emission) with far-red or near-infrared probes (e.g., Cy5, Alexa Fluor 647) to minimize overlap.
  • Use spectral unmixing software to resolve overlapping signals.
  • Test dye compatibility in control experiments to confirm no cross-talk .

Q. What are the implications of lysosomal pH heterogeneity when interpreting DND-167 data?

Lysosomal pH can vary within and between cells due to metabolic states or disease. To address this:

  • Analyze fluorescence distribution across cell populations (e.g., via flow cytometry).
  • Combine DND-167 with organelle-specific markers (e.g., LAMP1) to isolate lysosomal signals .
  • Use high-resolution microscopy to detect subcellular pH gradients .

Q. How can DND-167 data be incorporated into systematic reviews or meta-analyses of lysosomal dysfunction?

  • Follow PRISMA guidelines for literature search and data extraction, focusing on studies using standardized protocols (e.g., calibration methods, dye concentrations).
  • Highlight methodological variations (e.g., cell types, imaging platforms) as potential sources of heterogeneity.
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to share raw fluorescence data and metadata .

Methodological Notes

  • Data Contradictions : Cross-validate findings with orthogonal techniques (e.g., electron microscopy for lysosomal integrity) .
  • Advanced Imaging : Use time-lapse imaging to monitor dynamic pH changes, but minimize phototoxicity by optimizing exposure settings .
  • Ethical Reporting : Disclose any conflicts (e.g., commercial dye variants) and adhere to journal guidelines for chemical structure/data presentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.